molecular formula C9H13NO2 B8723429 2-Methoxy-3-hydroxy-5-ethyl-6-methylpyridine

2-Methoxy-3-hydroxy-5-ethyl-6-methylpyridine

Cat. No. B8723429
M. Wt: 167.20 g/mol
InChI Key: ZFMVSPBJNRSOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-hydroxy-5-ethyl-6-methylpyridine is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-3-hydroxy-5-ethyl-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-hydroxy-5-ethyl-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methoxy-3-hydroxy-5-ethyl-6-methylpyridine

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-ethyl-2-methoxy-6-methylpyridin-3-ol

InChI

InChI=1S/C9H13NO2/c1-4-7-5-8(11)9(12-3)10-6(7)2/h5,11H,4H2,1-3H3

InChI Key

ZFMVSPBJNRSOMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1C)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A batch of 2-methoxy-3-amino-5-ethyl-6-methylpyridine (171 mg, 1.05 mmol) was dissolved in 5% aqueous sulfuric acid (4 mL), cooled in an ice bath, then a solution of sodium nitrite (78 mg, 1.13 mmol) in water (1 mL) was added dropwise. After 0.5 hour, the resulting mixture was added dropwise to 5% aqueous sulfuric acid (6 mL) warmed at 110° C. The solution was stirred for 0.5 hour, cooled and the product extracted into chloroform, then dried (Na2SO4), filtered and evaporated to yield 77 mg (43%) of product.
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
43%

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